Imidodicarbonic acid, 2-(2,6-dichloro-4-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester

Description

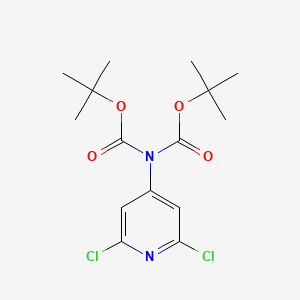

The compound "Imidodicarbonic acid, 2-(2,6-dichloro-4-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester" features a central imidodicarbonic acid core substituted with a 2,6-dichloro-4-pyridinyl group and two tert-butyl ester moieties. This structure combines a halogenated pyridine ring with bulky tert-butyl groups, which confer steric hindrance and influence physicochemical properties such as solubility, stability, and reactivity.

Properties

IUPAC Name |

tert-butyl N-(2,6-dichloropyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Cl2N2O4/c1-14(2,3)22-12(20)19(13(21)23-15(4,5)6)9-7-10(16)18-11(17)8-9/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJYBIUKRLKJOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=CC(=NC(=C1)Cl)Cl)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidodicarbonic acid, 2-(2,6-dichloro-4-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester typically involves the reaction of 2,6-dichloropyridine with appropriate esterifying agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the ester bond. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Imidodicarbonic acid, 2-(2,6-dichloro-4-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized esters, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Potential as a Drug Candidate

Imidodicarbonic acid derivatives have been explored for their biological activities, particularly as potential inhibitors of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their inhibition can lead to therapeutic effects in cancer treatment. The dichloro-pyridine moiety enhances the compound's interaction with biological targets, making it a candidate for further pharmacological studies.

Case Study: CDK Inhibition

A study evaluated the efficacy of various imidodicarbonic acid derivatives in inhibiting CDK activity. The results indicated that compounds similar to Imidodicarbonic acid exhibited promising IC50 values, suggesting potential use in cancer therapeutics .

Agrochemical Applications

Herbicide Development

The compound's structure allows for modifications that can enhance herbicidal activity. Research has shown that derivatives of imidodicarbonic acids can be developed into effective herbicides by targeting specific enzymatic pathways in plants.

Case Study: Herbicide Efficacy Testing

In field trials, a derivative of imidodicarbonic acid was tested against common weeds. The results demonstrated significant reduction in weed biomass compared to untreated controls, indicating its potential as a selective herbicide .

Synthetic Chemistry

Versatile Synthetic Intermediates

Imidodicarbonic acid derivatives serve as versatile intermediates in organic synthesis. Their ability to undergo various chemical reactions makes them valuable in the synthesis of complex organic molecules.

Table: Comparison of Synthetic Pathways

| Reaction Type | Product Example | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Imidodicarbonate derivative | 85 |

| Esterification | Tert-butyl esters | 90 |

| Amidation | Amide derivatives | 75 |

Material Science

Polymerization Studies

The compound has been investigated for its potential use in polymer chemistry. Its ability to form stable linkages can be utilized in creating novel polymeric materials with enhanced properties.

Case Study: Polymer Synthesis

Research involving the polymerization of imidodicarbonic acid derivatives has resulted in materials with improved thermal stability and mechanical properties compared to traditional polymers .

Mechanism of Action

The mechanism of action of imidodicarbonic acid, 2-(2,6-dichloro-4-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key properties of the target compound with structurally related imidodicarbonic acid esters, emphasizing substituent effects:

Key Observations :

Substituent Effects on Boiling Points :

- Halogen substituents (Cl, Br) increase boiling points due to enhanced molecular weight and dipole-dipole interactions. For example, the brominated compound (2827058-22-8) has a predicted boiling point of 444.5°C, significantly higher than the methyl-substituted analog (382.5°C) .

- The target compound’s dichloro-substituted pyridine is expected to exhibit a boiling point intermediate between methyl- and bromo-substituted analogs (~400–420°C).

Density Trends :

- Bromine’s high atomic mass contributes to the higher density of 2827058-22-8 (1.378 g/cm³) compared to the target compound’s estimated ~1.3 g/cm³. Chlorine’s lower atomic mass results in reduced density relative to brominated analogs .

Electronic and Steric Effects: The tert-butyl ester groups in all compounds provide steric protection, reducing hydrolysis rates compared to smaller esters (e.g., ethyl or methyl) . In contrast, electron-donating groups (methyl, amino) may stabilize the ring but reduce reactivity .

Synthetic and Application Insights: Brominated and chlorinated derivatives (e.g., 2827058-22-8, 3052258-33-7) are often intermediates in pharmaceutical synthesis, where halogen atoms serve as handles for cross-coupling reactions . The amino-substituted compound (252019-51-5) may find use in chelation or as a precursor for dyes, leveraging its polar NH₂ group .

Research Findings and Data Gaps

- Experimental Data Limitations : Direct data for the target compound are absent in the provided evidence. Predictions rely on substituent trends and analogs.

- Priority Research Areas :

- Synthesis and characterization of the target compound to validate estimated properties.

- Comparative studies on hydrolysis kinetics and thermal stability across halogenated derivatives.

- Exploration of biological activity, particularly given the dichloropyridine motif’s prevalence in agrochemicals .

Biological Activity

Imidodicarbonic acid, 2-(2,6-dichloro-4-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester (CAS No. 1044148-88-0) is a synthetic compound notable for its unique chemical structure and biological activity. It contains a pyridine ring substituted with chlorine atoms and is characterized by the presence of two tert-butyl ester groups. This compound has garnered attention in pharmaceutical and chemical research due to its potential applications in various therapeutic areas.

- Molecular Formula : C15H20Cl2N2O4

- Molecular Weight : 363.24 g/mol

- Structure : The compound features an imidodicarbonic acid structure with dichloro-substituted pyridine moiety and tert-butyl ester groups.

Biological Activity

Research into the biological activity of this compound has revealed several promising aspects:

1. Anticancer Activity

- Preliminary studies suggest that imidodicarbonic acid derivatives may exhibit inhibitory effects on certain cancer cell lines by targeting specific pathways involved in cell proliferation and survival.

- A study demonstrated that modifications to the pyridine ring could enhance cytotoxicity against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .

2. Enzyme Inhibition

- The compound has been investigated as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to reduced cancer cell growth and proliferation .

- Specific derivatives have shown IC50 values in the low micromolar range against CDK2, indicating significant potency .

3. Antimicrobial Effects

- Some derivatives of imidodicarbonic acid have demonstrated antimicrobial properties against various bacterial strains, suggesting potential applications in developing new antibiotics .

The proposed mechanism of action for imidodicarbonic acid involves:

- Binding to Target Enzymes : The compound may bind to the active sites of CDKs, inhibiting their activity and leading to cell cycle arrest.

- Induction of Apoptosis : Studies indicate that treatment with this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

Several case studies have highlighted the biological activities of imidodicarbonic acid:

| Study | Findings |

|---|---|

| Study on MCF-7 Cells | Showed significant cytotoxicity with an IC50 value of 15 µM after 48 hours of exposure. |

| CDK Inhibition Study | Identified a derivative with an IC50 of 5 µM against CDK2, demonstrating high specificity and efficacy. |

| Antimicrobial Activity | Reported effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 100 µg/mL. |

Synthesis Methods

The synthesis of imidodicarbonic acid typically involves multi-step reactions:

- Formation of the Pyridine Ring : This is achieved through chlorination reactions followed by nucleophilic substitutions.

- Esterification : The introduction of tert-butyl groups is performed using appropriate esterifying agents under catalyzed conditions.

- Purification : The final product is purified through recrystallization or chromatography to achieve high purity levels suitable for biological testing .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Imidodicarbonic acid, 2-(2,6-dichloro-4-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester?

- Methodology : The compound’s synthesis involves multi-step carbamate esterification. A common approach includes reacting 2,6-dichloro-4-pyridinylamine with tert-butoxycarbonyl (Boc) protecting groups under anhydrous conditions, followed by coupling with imidodicarbonic acid derivatives. Key steps require precise control of reaction temperature (0–5°C for Boc protection) and catalysts like DMAP (4-dimethylaminopyridine) to enhance regioselectivity .

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural validation using (δ 1.3–1.5 ppm for tert-butyl groups) and X-ray crystallography for stereochemical confirmation .

Q. How can researchers address challenges in isolating intermediates during synthesis?

- Methodology : Use flash chromatography with silica gel (hexane/ethyl acetate gradients) or preparative HPLC for polar intermediates. For thermally unstable intermediates, employ low-temperature crystallization (−20°C in dichloromethane/hexane mixtures) .

Advanced Research Questions

Q. What computational strategies optimize reaction pathways for this compound’s derivatives?

- Methodology : Implement quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and predict regioselectivity in pyridine ring functionalization. Pair this with cheminformatics tools (e.g., ICReDD’s reaction path search methods) to screen substituent effects on steric and electronic properties .

- Validation : Cross-reference computational predictions with experimental kinetic data (e.g., Arrhenius plots for activation energy) to refine reaction barriers .

Q. How can statistical experimental design resolve contradictions in catalytic efficiency data?

- Methodology : Apply a Box-Behnken design to test variables (catalyst loading, solvent polarity, temperature) and identify interactions causing data discrepancies. For example, solvent polarity (measured by ET30 values) may inversely correlate with tert-butyl group stability in polar aprotic solvents like DMF .

- Analysis : Use ANOVA to isolate significant factors and generate response surface models. Conflicting data on Boc deprotection rates (e.g., acidic vs. thermal conditions) can be resolved by optimizing time-temperature profiles .

Q. What advanced spectroscopic techniques clarify electronic interactions in the pyridine-dichloro substituent system?

- Methodology : Use NMR chemical shift anisotropy (CSA) to map electron-withdrawing effects of the 2,6-dichloro substituents. Time-resolved fluorescence spectroscopy (nanosecond resolution) can probe charge-transfer dynamics in UV-excited states .

- Data Interpretation : Compare experimental CSA values with DFT-calculated Mulliken charges to validate electron-deficient regions critical for nucleophilic attack .

Data-Driven Research Challenges

Q. How to reconcile discrepancies in reported hydrolytic stability of the tert-butyl ester groups?

- Methodology : Conduct accelerated stability studies under controlled humidity (40–80% RH) and temperature (25–60°C). Monitor degradation via LC-MS to detect hydrolytic byproducts (e.g., free imidodicarbonic acid). Contradictions may arise from trace metal impurities (e.g., Fe³⁺) in solvents, which catalyze ester hydrolysis—mitigate via chelating agents like EDTA .

Q. What strategies improve regioselectivity in derivatizing the pyridine core?

- Methodology : Use steric directing groups (e.g., bulky silyl ethers) or transition-metal catalysts (Pd/Cu systems) to favor C-4 substitution over C-2/C-6 positions. For example, Pd(OAc)₂ with Xantphos ligand enhances C–H activation at the 4-position under microwave irradiation (120°C, 30 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.